Endothal monohydrate

概要

説明

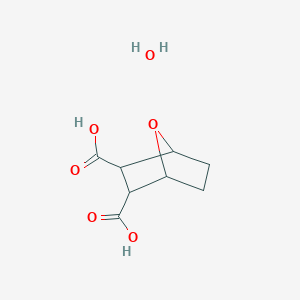

Endothal monohydrate, also known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a selective, contact herbicide widely used for controlling terrestrial and aquatic weeds. It is highly soluble in water and semi-volatile, making it effective in various environmental conditions . This compound is used in agriculture to manage weeds in crops like potatoes, hops, cotton, clover, and alfalfa, and in aquatic environments to control submerged vegetation and algae .

準備方法

Endothal monohydrate can be synthesized through several routes. One common method involves the reaction of maleic anhydride with furan in the presence of a catalyst to form the bicyclic structure. The reaction conditions typically include moderate temperatures and an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity .

化学反応の分析

Endothal monohydrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert endothal into less oxidized forms.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Efficacy in Aquatic Weed Control

Endothall has been extensively studied for its effectiveness against invasive aquatic plants such as hydrilla (Hydrilla verticillata) and Eurasian watermilfoil (Myriophyllum spicatum). Research indicates that endothall can achieve over 90% control of these species when applied at appropriate concentrations.

Case Study: Hydrilla Control

A study demonstrated that applying dipotassium endothall at concentrations of 1.0 mg/L resulted in 89% control of hydrilla within eight weeks. This control was maintained above 95% for up to 14 weeks post-treatment . The addition of adjuvants like SA-77 enhanced the speed and effectiveness of control measures.

| Formulation | Concentration (mg/L) | Control (%) | Duration (Weeks) |

|---|---|---|---|

| Dipotassium Endothall | 1.0 | 89 | 8 |

| Dipotassium Endothall + SA-77 | 0.5 | >95 | 14 |

Environmental Impact Studies

Research has also focused on the environmental persistence and toxicity of endothall to non-target species. Studies indicate that the dipotassium salt formulation has lower toxicity to aquatic organisms compared to other formulations like the dimethylamine salt .

Toxicity Data

The following table summarizes the LC50 values for various aquatic species exposed to different formulations of endothall:

| Formulation | LC50 (mg/L) | Species |

|---|---|---|

| Dipotassium Salt | ~11 | Sensitive Fish |

| Dimethylamine Salt | <5 | Sensitive Invertebrates |

Formulation Effects on Efficacy

The efficacy of endothall varies significantly between its formulations:

- The alkylamine salt formulation exhibits nearly 100 times greater toxicity than the acid or dipotassium salt formulations under dark conditions .

- Environmental factors such as pH and presence of divalent cations can enhance or reduce the activity of endothall formulations .

Influence of pH and Cation Concentration

A study indicated that acidification enhanced the activity of dipotassium endothall significantly, while buffering agents had varying effects depending on the formulation used .

Regulatory Considerations

The Environmental Protection Agency (EPA) has conducted extensive reviews on the safety and efficacy of endothall applications. The agency's findings suggest that when used according to guidelines, endothall poses minimal risk to human health and non-target organisms .

作用機序

Endothal monohydrate acts as a contact herbicide, affecting plant cells at the point of contact. It inhibits respiration, prevents the production of proteins and lipids, and disrupts the cellular membrane in plants . The primary molecular target is protein phosphatase 2A, which plays a crucial role in various cellular processes .

類似化合物との比較

Endothal monohydrate is chemically related to cantharidin, another compound that inhibits protein phosphatase 2A . Similar compounds include:

Cantharidin: Shares a similar mechanism of action but is more toxic to mammals.

Diquat: Another herbicide used for aquatic weed control but with a different mode of action. This compound is unique due to its selective action and lower toxicity to non-target organisms compared to similar compounds.

生物活性

Endothall monohydrate is a selective herbicide primarily used for controlling aquatic plants. Its biological activity is characterized by its mechanisms of action, efficacy against various plant species, and environmental impact. This article synthesizes research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of endothall monohydrate.

Endothall monohydrate has the molecular formula and a molecular weight of approximately 210.21 g/mol. It exists as a white crystalline solid and is soluble in water, making it suitable for aquatic applications. The compound's structure allows it to penetrate plant cuticles rapidly, facilitating its herbicidal effects.

Endothall exerts its herbicidal effects primarily through the following mechanisms:

- Inhibition of Respiration : Endothall disrupts cellular respiration in plants, leading to decreased energy production and eventual plant death .

- Disruption of Membrane Integrity : The compound causes increased ion leakage from plant cells, indicative of membrane disruption .

- Inhibition of Protein and Lipid Synthesis : Endothall interferes with the biosynthesis of essential cellular components, further contributing to its phytotoxicity .

Efficacy Against Aquatic Plants

Endothall is particularly effective against invasive aquatic plants such as hydrilla (Hydrilla verticillata) and Eurasian watermilfoil (Myriophyllum spicatum). Research indicates that:

- Hydrilla Control : In laboratory settings, liquid formulations of endothall have shown up to 100% control of hydrilla at concentrations as low as 2.0 mg/L .

- Comparison with Other Formulations : Studies have demonstrated that endothall in its amine salt form is more effective than dipotassium salts, with faster action rates and longer-lasting control .

Case Studies

-

Field Trials on Hydrilla Control :

- A study conducted in a mesocosm environment reported that Hydrothol® (an endothall formulation) effectively removed hydrilla populations at concentrations of 2.0 mg/L, achieving complete control within weeks .

- Comparatively, dipotassium endothall at similar concentrations resulted in significantly lower control rates over time.

-

Impact on Non-target Species :

- Research assessing the ecological risks associated with endothall application found that while it effectively controls target species, it can also affect non-target organisms such as fish and invertebrates at higher concentrations. The LC50 for sensitive species like Chinook salmon was determined to be 23 mg a.e./L, indicating potential risks if not applied judiciously .

Environmental Fate and Toxicity

Endothall's environmental behavior is crucial for understanding its ecological impact:

- Degradation Pathways : Endothall degrades through hydrolysis and microbial activity in aquatic environments, with half-lives varying based on environmental conditions .

- Toxicological Assessments : The EPA has concluded that endothall does not share a common mechanism of toxicity with other substances, suggesting its unique profile in ecological risk assessments .

Data Summary

The following table summarizes key findings from various studies on the biological activity of endothall monohydrate:

| Study/Source | Target Species | Concentration (mg/L) | Efficacy (%) | Notes |

|---|---|---|---|---|

| MacDonald et al. (1993) | Hydrilla | 2.0 | 100 | Complete control in mesocosm studies |

| Steward (1979) | Hydrilla | 1.0 | 89 | Significant control observed by 8 weeks |

| EPA Risk Assessment | Chinook Salmon | 23 (LC50) | N/A | Indicates ecological risk at high concentrations |

特性

IUPAC Name |

7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5.H2O/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLALKDQINFLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037710 | |

| Record name | Endothal monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62059-43-2, 145-73-3 | |

| Record name | Endothal monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endothal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endothal monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of endothal as a herbicide?

A1: While the precise mechanism remains unclear, research suggests that endothal disrupts plant physiological processes. Studies using radioactive Carbon-14 labeled endothal demonstrated its translocation within aquatic plants, leading to the hypothesis that endothal may directly injure root tissues following absorption. [] Other research indicates endothal affects osmoregulation in fish. []

Q2: Does endothal affect ethylene production in plants?

A2: Yes, studies have shown that endothal, along with other defoliants, can accelerate ethylene production in cotton leaves. This effect is proposed as a potential mechanism contributing to its defoliant properties. [, ]

Q3: What is the molecular formula and weight of endothal?

A3: Endothal's molecular formula is C8H10O5, and its molecular weight is 186.16 g/mol.

Q4: How does the formulation of endothal impact its effectiveness in aquatic environments?

A4: Research shows that liquid formulations of endothal are more effective in controlling algal mats, floating plants, and emergent plants, while granular formulations are more effective against submerged rooted plants. []

Q5: How long do detectable residues of endothal persist in water?

A5: The persistence of endothal residues in water depends on the initial concentration. Detectable residues of 0.3 ppm disappeared within 8 days, while 0.6 ppm persisted for up to 2 weeks. Concentrations of 1.0 to 3.0 ppm required up to 25 days to dissipate completely. []

Q6: What safety considerations should be taken into account when using endothal?

A6: Endothal exhibits toxicity to fish, with different formulations showing varying levels of toxicity. For instance, while the di-N,N'-dimethylococoamine salt (TD-47) is a more potent herbicide, it also exhibits significantly higher toxicity to fish compared to the disodium salt. []

Q7: Has endothal demonstrated effectiveness in controlling specific aquatic weeds?

A7: Yes, endothal effectively controls various aquatic weed species, including Eurasian watermilfoil (Myriophyllum spicatum) and dioecious hydrilla (Hydrilla verticillata). Research shows that higher concentrations and longer exposure times lead to increased control. []

Q8: What is the efficacy of endothal in controlling sagittaria in irrigation channels?

A8: Endothal has proven highly effective in controlling both emergent and submerged forms of sagittaria (Sagittaria platyphylla) in static irrigation channels during winter. []

Q9: Does endothal accumulate in rice plants grown in treated paddy fields?

A9: Studies in Italian rice paddy fields show that while endothal residues are detectable in water for a period after application, rice samples collected at harvest time showed no detectable residues. []

Q10: What are the toxic effects of endothal on fish?

A10: Endothal's toxicity to fish is attributed to its interference with osmoregulation, as evidenced by chemical changes in blood serum following intraperitoneal injection. []

Q11: How does the presence of other herbicides influence copper uptake in hydrilla when treated with copper sulfate?

A11: Interestingly, combining copper sulfate with specific herbicides like diquat, paraquat, ametryne, atrazine, or terbutryne at certain concentrations and contact times can enhance copper uptake in hydrilla (Hydrilla verticillata). Conversely, combining copper sulfate with fenac, dichlobenil, diuron, an amine salt of endothal, or dinitrophenol did not affect copper uptake. This suggests complex interactions between herbicides and their potential impact on the environment. []

Q12: Are there alternative herbicides to endothal for controlling submerged aquatic weeds in Victoria, Australia?

A12: Due to the heavy reliance on acrolein, a highly toxic herbicide, for submerged aquatic weed control in Victorian irrigation channels, research has explored alternatives. Diquat has shown promise as a potential substitute, demonstrating efficacy against various key species, including cabomba, sagittaria, elodea, floating pondweed, and ribbon weed. []

Q13: Can fluorescent dyes be used to track the movement and predict the concentration of endothal in aquatic environments?

A13: Yes, research suggests that 'Rhodamine WT' dye can effectively simulate endothal dissipation in moving water. Studies in Florida's Three Sisters tidal canals demonstrated significant correlations between dye and endothal concentrations, indicating the potential for using dye tracing to predict endothal behavior in aquatic systems. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。